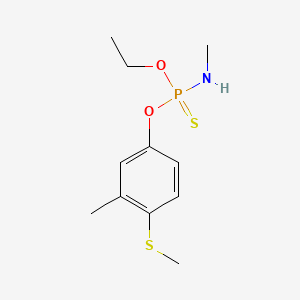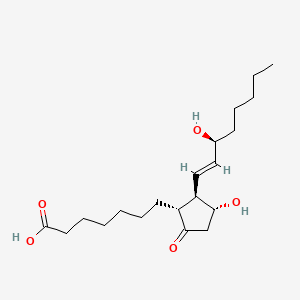
Prostaglandin E1 (PGE1)
説明
Prostaglandin E1 (PGE1) is a naturally occurring prostaglandin and is also used as a medication . It is a hormone synthesized from dihomo-γ-linolenic acid (DGLA) by the action of enzyme prostaglandin synthase . It is majorly present in human semen and is a potent platelet aggregation inhibitor .
Synthesis Analysis
PGE1 is biosynthesized on an as-needed basis from dihomo-γ-linolenic acid (an omega-6 fatty acid) in healthy humans . A simple synthesis of PGE1 is described. The key steps are an asymmetric Michael addition to establish the desired ®-configurations at C8 and C12 of the 2- (trimethylsilyl)ethoxymethyl- (SEM) protected PGE1 and its one-pot deprotection with magnesium bromide in high yield .Molecular Structure Analysis
PGE1 derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA). The membrane phospholipids contain AA, a polyunsaturated fatty acid, consisting of 20 carbon atoms and four double bonds .Chemical Reactions Analysis
PGE1 induces the synthesis of IL-6 by activating p44/p42 mitogen-activated protein kinase (MAPK), stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK), and p38 MAPK in osteoblast-like MC3T3-E1 cells .Physical And Chemical Properties Analysis
PGE1 is a hormone synthesized from dihomo-γ-linolenic acid (DGLA) by the action of enzyme prostaglandin synthase. It is a vasodilator and activates adenylate cyclase .科学的研究の応用
Application in One-Lung Ventilation
Prostaglandin E1 (PGE1) has been reported to maintain adequate oxygenation among patients under 60% FiO2 one-lung ventilation (OLV). This research aimed to explore whether PGE1 is safe in pulmonary shunt and oxygenation under 40% FiO2 OLV and provide a reference concentration of PGE1 .
Role as a Pain Mediator
PGE1 plays a significant role as a pain mediator. It enhances the excitability of HCN channel-expressing trigeminal ganglion (TG) neurons. The HCN channel-generated inward current (Ih) was increased by 135.3 ± 4.8% at 100 nM of PGE1 in small- or medium-sized TG .
Vasodilatory Activity
PGE1 is clinically used for its vasodilatory activity as a treatment for erectile dysfunction .
Nephroprotective Activity
PGE1 exhibits nephroprotective activities. It decreases small intestine mucosa lesions in animal models of intestinal ischemia/reperfusion .
Pro-angiogenic Activities
PGE1 also exhibits pro-angiogenic activities, which can be beneficial in promoting the formation of new blood vessels .
Platelet Inhibitor
PGE1 has been used as a platelet inhibitor to analyze its effect on autophagy in platelet adhesion assay .
Protection of Human Umbilical Vein Endothelial Cells (HUVEC)
PGE1 may be used in cell culture to protect human umbilical vein endothelial cells (HUVEC) from injury induced by hydrogen peroxide .
Preservation of the Patency of the Ductus Arteriosus
PGE1 aids in the relaxation of corporal cavernosal tissue. It helps to preserve the patency of the ductus arteriosus .
Safety And Hazards
特性
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-DWKJAMRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022578 | |
| Record name | Alprostadil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alprostadil causes vasodilation by means of a direct effect on vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth. This is because, as a form of prostaglandinE1 (PGE1) it has multiple effects on blood flow. This results in increased pulmonary or systemic blood flow in infants. In cyanotic congenital heart disease, alprostadil's actions result in an increased oxygen supply to the tissues. In infants with interrupted aortic arch or very severe aortic coarctation, alprostadil maintains distal aortic perfusion by permitting blood flow through the DA from the pulmonary artery to the aorta. In infants with aortic coarctation, alprostadil reduces aortic obstruction either by relaxing ductus tissue in the aortic wall or by increasing effective aortic diameter by dilating the DA. In infants with these aortic arch anomalies, systemic blood flow to the lower body is increased, improving tissue oxygen supply and renal perfusion. When administered by intracavernosal injection or as an intraurethral suppository, alprostadil acts locally to relax the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries. Swelling, elongation, and rigidity of the penis result when arterial blood rapidly flows into the corpus cavernosum to expand the lacunar spaces. The entrapped blood reduces the venous blood outflow as sinusoids compress against the tunica albuginea. | |
| Record name | Alprostadil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Alprostadil | |
CAS RN |
745-65-3 | |
| Record name | Prostaglandin E1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alprostadil [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alprostadil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alprostadil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alprostadil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPROSTADIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5TD010360 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
115-116 °C, 115 - 116 °C | |
| Record name | Alprostadil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary mechanisms of action of Prostaglandin E1 (PGE1)?
A1: Prostaglandin E1 (PGE1) exerts its effects by binding to specific receptors on the surface of cells. These receptors, known as prostaglandin E receptors, are coupled to intracellular signaling pathways that regulate various cellular processes. [, ] While the provided research papers do not delve into specific signaling cascades for all its actions, PGE1 is known to influence adenylate cyclase activity, impacting cyclic AMP (cAMP) levels, a crucial second messenger molecule involved in various cellular responses. [, ] For instance, in dog tracheal muscle, PGE1's interaction with receptors near serotonin receptors leads to smooth muscle relaxation through calcium ion accumulation in the sarcoplasmic reticulum. []
Q2: How does Prostaglandin E1 (PGE1) influence pain perception, and how do common painkillers interact with this process?
A3: Prostaglandin E1 (PGE1) plays a role in pain perception, specifically in a phenomenon called hyperalgesia, which is an increased sensitivity to pain. Studies have shown that PGE1, along with Prostaglandin E2 (PGE2) and arachidonic acid, can heighten the pain response in mice induced by benzoquinone. [, ] This effect appears to be related to PGE1's influence on prostaglandin synthesis. Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin, indomethacin, and floctafenine can block this pain-enhancing effect by inhibiting prostaglandin synthesis. [, ] In contrast, morphine, while reducing the potentiation, does not seem to inhibit prostaglandin synthesis but may alter how prostaglandins exert their effects. [, ]
Q3: What is the role of Prostaglandin E1 (PGE1) in the context of inflammation, and how does its stable analog, 15S,15 methyl prostaglandin E1 (15M PGE1), compare in terms of anti-inflammatory activity?
A4: Prostaglandin E1 (PGE1) is recognized as a critical regulator of inflammation. Its stable analog, 15S,15 methyl prostaglandin E1 (15M PGE1), exhibits superior and longer-lasting anti-inflammatory effects compared to PGE1. [] In a rat model of acute inflammation, systemic 15M PGE1 effectively suppressed exudate volume, protein concentration, and the influx of polymorphonuclear leukocytes. [] This suppression extended to reducing the activity of the lysosomal enzyme beta-galactosidase, further highlighting its anti-inflammatory properties. []
Q4: How does Prostaglandin E1 (PGE1) interact with neutrophils, and what are the implications for endothelial cell health?
A5: Prostaglandin E1 (PGE1) demonstrates a protective effect on endothelial cells by modulating neutrophil activity. It can inhibit neutrophil adherence to endothelial cells, a crucial early step in the inflammatory cascade that can lead to vascular damage. [] This protective mechanism appears to be concentration-dependent and more effective when neutrophils are pretreated with PGE1. [] While the exact mechanisms behind this inhibition are not fully elucidated in the provided research, PGE1’s influence on neutrophil adherence might be linked to its modulation of specific surface proteins involved in cell adhesion. []
Q5: How does Prostaglandin E1 (PGE1) influence coronary microvascular function, especially in the context of coronary microembolization?
A6: Prostaglandin E1 (PGE1) shows promise in protecting coronary microvascular function after coronary microembolization (CME), a condition where small blood clots obstruct the heart's tiny blood vessels. [] In a rat model of CME, pretreatment with PGE1 effectively counteracted several detrimental effects, including microthrombi formation, early myocardial ischemia, and endothelial damage. [] Furthermore, PGE1 helped restore the balance of essential enzymes like superoxide dismutase and catalase, which are crucial for protecting the heart from oxidative stress. []
Q6: Can Prostaglandin E1 (PGE1) impact angiogenesis and neurogenesis after ischemic stroke, and if so, what are the potential therapeutic implications?
A7: Prostaglandin E1 (PGE1), specifically its lipid-soluble formulation (lipo-PGE1), shows potential for promoting angiogenesis (formation of new blood vessels) and neurogenesis (generation of new neurons) in the brain after an ischemic stroke. [] In a rat model of stroke, lipo-PGE1 treatment increased vascular density around the stroke-affected areas and enhanced the proliferation and movement of neural stem cells. [] This suggests that lipo-PGE1 could contribute to repairing the damaged brain tissue and improving functional recovery. []
Q7: What are the implications of Prostaglandin E1 (PGE1) administration on renal function, particularly in the context of transplantation?
A8: Prostaglandin E1 (PGE1) has shown beneficial effects on early renal graft function after transplantation. [, ] In a study involving 107 patients who underwent renal transplantation, those who received PGE1 in addition to conventional treatment showed significant improvements in various renal function parameters. [] These included increased urine output, enhanced endogenous creatinine clearance rate, and reduced blood flow resistance in the graft. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B1665644.png)
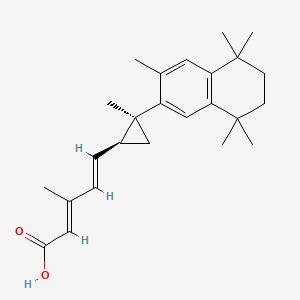

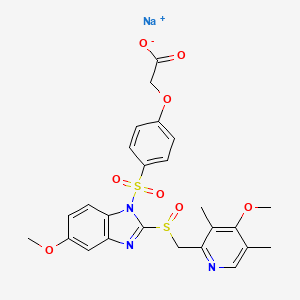
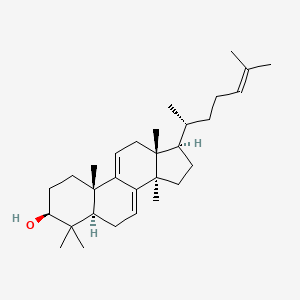
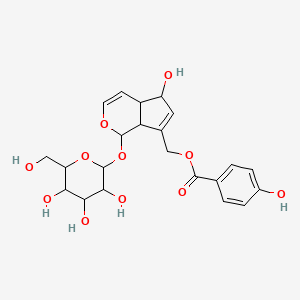
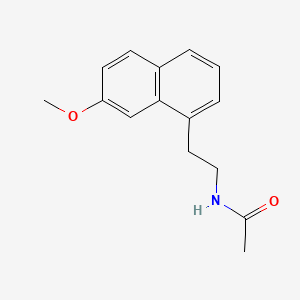
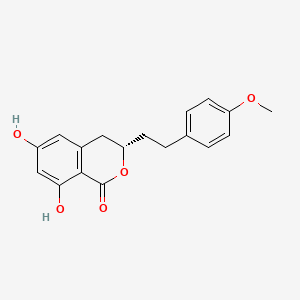

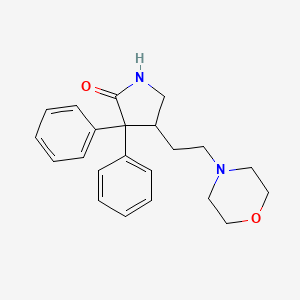
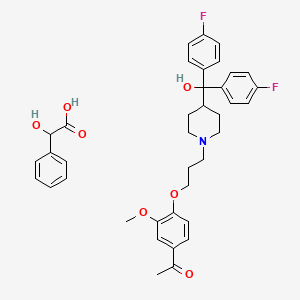
![1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1665664.png)
